molecular formula C9H10N2O B8717143 2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 878232-87-2

2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No. B8717143
Key on ui cas rn: 878232-87-2
M. Wt: 162.19 g/mol
InChI Key: LZSKSZSVTVXZLO-UHFFFAOYSA-N
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Patent
US08148529B2

Procedure details

2,3-dimethyl-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one (6.0 g, 37.0 mmol) prepared in Step 3 was added to phosphorus oxychloride (230 ml). The reaction mixture was refluxed under stirring for 6 hours, cooled to room temperature, and then concentrated under reduced pressure. The resulting residue was dissolved in methanol (200 ml). The obtained solution was alkalized with a saturated ammonia solution in methanol and concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate) and recrystallized with ether to give the titled compound as a pale yellow solid. (Yield: 43.0%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:9]2[CH:8]=[CH:7][NH:6][C:5](=O)[C:4]=2[C:3]=1[CH3:12].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[C:4]2[C:3]([CH3:12])=[C:2]([CH3:1])[NH:10][C:9]=2[CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(C=2C(NC=CC2N1)=O)C
Name
Quantity
230 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methanol (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized with ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC=CC2=C1C(=C(N2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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